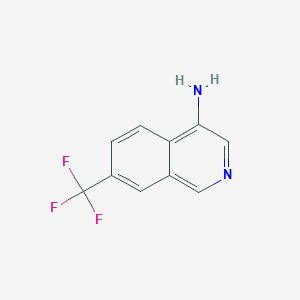

7-(Trifluoromethyl)isoquinolin-4-amine

Description

Significance of Trifluoromethylated Heterocycles in Contemporary Organic Chemistry

Heterocyclic compounds containing a trifluoromethyl (-CF3) group are a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. researchgate.netnih.govjst.go.jp The introduction of a trifluoromethyl group into a heterocyclic ring system can dramatically alter the parent molecule's physicochemical properties. nih.gov This is due to the unique characteristics of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond. nih.gov

The -CF3 group is strongly electron-withdrawing, which can enhance the chemical stability of the molecule. researchgate.net It is also highly lipophilic, a property that can improve a compound's ability to cross biological membranes, potentially increasing its bioavailability. acs.org The substitution of hydrogen with fluorine or fluorine-containing moieties can significantly impact a molecule's conformation, metabolic stability, and affinity for biological targets. nih.gov Consequently, trifluoromethylated heterocycles are extensively utilized as building blocks in drug discovery. researchgate.net A number of FDA-approved drugs incorporate this structural feature, demonstrating its value in medicinal chemistry. researchgate.net

Table 1: Examples of FDA-Approved Trifluoromethylated Heterocyclic Drugs

| Drug Name | Year Approved (approx.) | Therapeutic Use |

|---|---|---|

| Trifluridine | 1980 | Antiviral |

| Celebrex (Celecoxib) | 1998 | Anti-inflammatory |

| Tipranavir | 2005 | Antiretroviral |

| Sitagliptin | 2006 | Antidiabetic |

Source: researchgate.net

Modern synthetic chemistry has seen a surge in the development of methods for the direct trifluoromethylation of heterocyclic compounds, including techniques involving visible light photoredox catalysis. core.ac.uknih.gov These advancements provide efficient pathways to access novel and complex trifluoromethylated structures for further investigation. core.ac.uk

Importance of the Isoquinoline (B145761) Scaffold in Chemical Biology and Material Sciences

The isoquinoline scaffold, a heterocyclic aromatic compound with the formula C₉H₇N, is considered a "privileged structure" in medicinal chemistry. numberanalytics.comnih.gov This designation stems from its presence in a vast number of natural products, particularly alkaloids, which exhibit a wide spectrum of pharmacological activities. nih.govacs.orgrsc.org Isoquinoline-based compounds have been developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. numberanalytics.comnih.govacs.org

The versatility of the isoquinoline framework allows for the synthesis of derivatives with diverse biological functions. nih.gov For instance, the natural product Berberine is an isoquinoline alkaloid with potential anticancer properties, while Apomorphine, another isoquinoline derivative, is used in the management of Parkinson's disease. numberanalytics.com The structural diversity and therapeutic importance of these molecules have made them a key target for organic synthesis and drug development. nih.govrsc.org

Beyond its role in chemical biology, the isoquinoline scaffold has found applications in materials science. numberanalytics.com Its unique electronic and photophysical properties make it a valuable component in the design of materials for optoelectronics, such as organic light-emitting diodes (OLEDs), where they can function as emitters or charge transport materials. numberanalytics.com Furthermore, isoquinoline-based materials have been investigated for their potential in energy storage applications, including as electrode materials for batteries. numberanalytics.com

Table 2: Applications of the Isoquinoline Scaffold

| Field | Application | Example Compound/Material |

|---|---|---|

| Chemical Biology | Anticancer Agent | Berberine numberanalytics.com |

| Chemical Biology | Neuroprotective Agent | Apomorphine numberanalytics.com |

| Material Sciences | Organic Light-Emitting Diodes (OLEDs) | Isoquinoline-based emitters numberanalytics.com |

Overview of Research Directions Pertaining to 7-(Trifluoromethyl)isoquinolin-4-amine

While extensive, specific research publications focusing solely on this compound are not abundant in the public domain, its structure strongly suggests its role as a valuable building block and research intermediate. The combination of the bio-active isoquinoline core with the property-enhancing trifluoromethyl group makes it a prime candidate for exploration in medicinal chemistry and materials science.

Research involving this compound is likely directed toward the synthesis of more complex derivatives. The amine group at the 4-position serves as a versatile chemical handle for further functionalization, allowing for the attachment of various side chains and molecular fragments. This synthetic strategy is common in drug discovery to generate libraries of related compounds for biological screening.

Drawing parallels from structurally similar compounds provides insight into potential research applications. For example, derivatives of the isomeric 7-(trifluoromethyl)-4-aminoquinoline (B57606) scaffold have been investigated as hypotensive agents and as potential analgesic and anti-inflammatory agents. nih.govnih.gov Specifically, a family of 7-(trifluoromethyl)-4-aminoquinolines was described as novel peripheral sympatholytics for lowering blood pressure. nih.gov Another study synthesized novel 4-substituted-7-trifluoromethylquinoline derivatives that were evaluated for their analgesic and anti-inflammatory properties. nih.gov Furthermore, the related compound 7-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline is noted as a key building block in the synthesis of pharmaceuticals like neuroprotective agents and antidepressants. chemimpex.com

Given this context, research on this compound and its derivatives would logically explore its potential as:

Kinase Inhibitors: The 4-amino-substituted heterocyclic core is a common feature in many kinase inhibitors used in oncology.

Anti-inflammatory and Analgesic Agents: Following the precedent set by related quinoline compounds. nih.gov

Neuroactive Agents: Leveraging the established role of the isoquinoline and tetrahydroisoquinoline scaffolds in neuroscience. numberanalytics.comchemimpex.com

Fluorescent Probes and Materials: The combination of an electron-donating amine group and an electron-withdrawing trifluoromethyl group on an aromatic system can lead to interesting photophysical properties, such as intramolecular charge-transfer (ICT) fluorescence, which is useful for developing molecular probes and materials for optoelectronics. nih.gov

Table 3: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2566470-66-2 bldpharm.com |

| Molecular Formula | C₁₀H₇F₃N₂ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)isoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-8-6(3-7)4-15-5-9(8)14/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZCYECVKDVVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Trifluoromethyl Isoquinolin 4 Amine and Its Derivatives

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the late-stage introduction of the trifluoromethyl (CF3) group onto the isoquinoline (B145761) framework. This approach is advantageous for the diversification of complex molecules. Methodologies are generally categorized based on the nature of the trifluoromethylating agent and the reaction mechanism.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation is a powerful method for the C-H functionalization of heterocycles. These reactions often utilize reagents that can generate the trifluoromethyl radical (•CF3), which then adds to the aromatic system. A notable approach involves the use of isonitriles in a cascade reaction that concurrently forms the isoquinoline ring and introduces the trifluoromethyl group. For instance, β-aryl-α-isocyano-acrylates can react with a CF3 radical precursor, such as Togni's reagent, to yield 1-trifluoromethylated isoquinolines in the absence of a transition metal catalyst. researchgate.net While this exemplifies the construction and trifluoromethylation in one pot, direct C-H trifluoromethylation of an existing isoquinoline ring can also be achieved using similar radical-generating systems, often targeting electron-rich positions.

Electrophilic Trifluoromethylation Methods

Electrophilic trifluoromethylation reagents, often containing a hypervalent iodine center, are capable of delivering a "CF3+" equivalent to nucleophilic aromatic rings. Reagents like Togni's and Umemoto's reagents are widely used for this purpose. nih.gov The regioselectivity of these reactions on substituted isoquinolines is dictated by the electronic properties of the existing substituents. For an isoquinoline system, the electron density distribution would direct the electrophilic attack. While direct electrophilic trifluoromethylation of the isoquinoline nucleus is plausible, the inherent nucleophilicity of the nitrogen atom can sometimes lead to N-trifluoromethylation as a competing pathway. The reaction conditions, including the choice of solvent and the presence of an acid or base, can be optimized to favor C-trifluoromethylation.

| Reagent Class | Example Reagent | Substrate Type | General Conditions | Yield Range |

| Hypervalent Iodine | Togni's Reagent | Electron-rich heterocycles | Acidic or basic catalysis | Moderate to High |

| Sulfonium Salts | Umemoto's Reagent | Aromatic compounds | Often requires a catalyst | Variable |

Nucleophilic Trifluoromethylation Reagents

Nucleophilic trifluoromethylation is typically employed in the functionalization of halo-substituted isoquinolines. This method relies on a source of the trifluoromethyl anion ("CF3-"), which displaces a halide (commonly iodine or bromine) on the isoquinoline ring. A common reagent for this transformation is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as Ruppert's reagent, which requires an activator such as a fluoride (B91410) salt. arkat-usa.org This approach is particularly useful for introducing the CF3 group at a specific, pre-functionalized position. For the synthesis of a 7-(trifluoromethyl)isoquinoline (B2618494) derivative, this would involve the synthesis of a 7-halo-isoquinoline precursor.

| CF3 Source | Activator/Catalyst | Substrate Type | General Conditions | Yield Range |

| TMSCF3 (Ruppert's Reagent) | Fluoride source (e.g., CsF, TBAF) | Aryl/Heteroaryl halides | Anhydrous, aprotic solvent | Good to Excellent |

| Fluoroform (HCF3) | Strong base (e.g., KHMDS) | Carbonyl compounds, esters | Low temperature, polar aprotic solvent | Good |

Transition Metal-Catalyzed Trifluoromethylation

Transition metal catalysis, particularly with copper and palladium, has emerged as a versatile tool for trifluoromethylation reactions. These methods can proceed through various mechanisms, including reductive elimination from a metal-(CF3) complex. Copper-catalyzed reactions often utilize nucleophilic CF3 sources to functionalize aryl halides. brynmawr.edu Palladium-catalyzed cross-coupling reactions have also been developed for the trifluoromethylation of aryl chlorides, bromides, and triflates, offering a broad substrate scope and functional group tolerance. nrochemistry.comwikipedia.orgjk-sci.com C-H activation strategies mediated by transition metals are also an advancing frontier, potentially allowing for the direct trifluoromethylation of isoquinoline without pre-functionalization.

| Metal Catalyst | CF3 Source | Substrate Type | General Conditions | Yield Range |

| Copper(I) salts | TMSCF3, CF3SO2Na | Aryl/Heteroaryl halides | Ligand, base, elevated temperature | Good to Excellent |

| Palladium complexes | TMSCF3, TESCF3 | Aryl/Heteroaryl chlorides, triflates | Phosphine ligand, fluoride source | Good to Excellent |

Construction of the Isoquinoline Core with Pre-installed Trifluoromethyl Groups

An alternative and often more regioselective approach to 7-(trifluoromethyl)isoquinolines is to construct the heterocyclic ring from precursors that already contain the trifluoromethyl group at the desired position. Classic isoquinoline synthetic routes are well-suited for this strategy.

Cyclocondensation Reactions Involving Trifluoromethylated Building Blocks

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. wikipedia.orgnrochemistry.com This reaction involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456), which can then be aromatized. To synthesize a 7-(trifluoromethyl)isoquinoline, the starting material would be N-[2-(4-trifluoromethylphenyl)ethyl]amide. The electron-withdrawing nature of the trifluoromethyl group can influence the ease of the electrophilic aromatic substitution, potentially requiring stronger acidic conditions. nsf.gov

The Pictet-Spengler reaction provides another powerful route to tetrahydroisoquinolines, which can be subsequently oxidized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. For the synthesis of a 7-(trifluoromethyl)isoquinoline derivative, a 2-(4-trifluoromethylphenyl)ethanamine would be the key starting material. The success of the cyclization is dependent on the nucleophilicity of the aromatic ring, which is reduced by the electron-withdrawing trifluoromethyl group, thus often necessitating harsher reaction conditions.

| Reaction Name | Key Precursor | Reagent/Conditions | Intermediate Product |

| Bischler-Napieralski | N-[2-(4-Trifluoromethylphenyl)ethyl]amide | POCl3, P2O5, or Tf2O; reflux | 7-(Trifluoromethyl)-3,4-dihydroisoquinoline |

| Pictet-Spengler | 2-(4-Trifluoromethylphenyl)ethanamine | Aldehyde/Ketone, strong acid (e.g., TFA, HCl) | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

Following the construction of the 7-(trifluoromethyl)isoquinoline or its dihydro/tetrahydro precursor, the introduction of the 4-amino group is a necessary subsequent step. This is typically achieved through nucleophilic aromatic substitution on a 4-halo-7-(trifluoromethyl)isoquinoline or through other amination protocols.

Annulation and Ring-Closing Methodologies

The formation of the isoquinoline nucleus is a critical step in the synthesis of 7-(trifluoromethyl)isoquinolin-4-amine. Methodologies for this transformation range from traditional acid-catalyzed cyclodehydrations to contemporary metal-catalyzed processes.

One of the most established methods for constructing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide, such as N-(2-(3-(trifluoromethyl)phenyl)ethyl)acetamide, using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org However, the presence of the strongly electron-withdrawing trifluoromethyl group at the meta-position of the phenylethylamine precursor deactivates the aromatic ring, making the required electrophilic cyclization challenging and often requiring harsh conditions. nrochemistry.comvaia.com The resulting 3,4-dihydroisoquinoline can then be aromatized to the corresponding isoquinoline. nrochemistry.com

| Dehydrating Agent | Typical Conditions | Substrate Scope | Ref. |

| POCl₃ | Refluxing toluene (B28343) or neat | Effective for electron-rich arenes | organic-chemistry.org |

| P₂O₅ in POCl₃ | Refluxing POCl₃ | Necessary for deactivated arenes | wikipedia.org |

| Tf₂O, 2-chloropyridine | CH₂Cl₂, -20 °C to RT | Mild conditions, broad scope | nih.gov |

Another classical approach is the Pomeranz-Fritsch reaction , which synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.com For the target molecule, this would involve 3-(trifluoromethyl)benzaldehyde (B1294959) as a starting material. The reaction mechanism involves the formation of a Schiff base, which then undergoes cyclization under strong acidic conditions (e.g., concentrated sulfuric acid). chemistry-reaction.comyoutube.com Similar to the Bischler-Napieralski reaction, the deactivating nature of the trifluoromethyl group can hinder the cyclization step. vaia.com

Modern synthetic approaches often employ transition-metal catalysis , which can offer milder reaction conditions and greater functional group tolerance. Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for isoquinoline synthesis. mdpi.comacs.org For instance, the reaction of a benzimidate or an oxime bearing a trifluoromethyl group with an alkyne in the presence of a rhodium catalyst like [Cp*RhCl₂]₂ can lead to the formation of a substituted isoquinoline. mdpi.comrsc.org These reactions proceed through a catalytic cycle involving directed C-H metalation, alkyne insertion, and reductive elimination. researchgate.net

Multi-component Reaction (MCR) Approaches to the Isoquinoline Scaffold

Multi-component reactions (MCRs) provide an efficient pathway to complex molecular scaffolds like isoquinolines in a single synthetic operation, enhancing atom and step economy. beilstein-journals.orgbeilstein-journals.org Several MCRs can be envisioned for the construction of the 7-(trifluoromethyl)isoquinoline core.

A versatile three-component reaction involves the condensation of an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by a rhodium(III) complex. organic-chemistry.org This process involves the in situ formation of an oxime, which then directs a C-H activation and annulation with the alkyne to rapidly assemble the isoquinoline ring. organic-chemistry.org The use of a starting ketone such as 1-(3-(trifluoromethyl)phenyl)ethan-1-one could potentially yield the desired isoquinoline scaffold.

Another strategy involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method allows for the convergent assembly of multiple components in a single operation to create highly substituted isoquinolines. By starting with an appropriately substituted o-tolualdehyde derivative, this method could provide a direct route to functionalized isoquinolines.

The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR for generating fused heterocyclic systems. beilstein-journals.org While often used for imidazo[1,2-a]pyridines, modifications and subsequent transformations of the GBB adducts can lead to isoquinolinone structures, which serve as precursors to isoquinolines. beilstein-journals.orgbeilstein-journals.org

Post-Cyclization Functionalization and Derivatization

Once the 7-(trifluoromethyl)isoquinoline core is synthesized, further modifications are necessary to introduce the 4-amino group and explore other derivatizations. A common route to 4-aminoquinolines and isoquinolines involves nucleophilic aromatic substitution (SNAr) on a 4-chloro precursor. nih.govquimicaorganica.org Synthesis of 4-chloro-7-(trifluoromethyl)isoquinoline followed by reaction with an amine source (e.g., ammonia, protected amines) would yield the target compound.

Regioselective Functionalization of the Isoquinoline Amine

The amino group at the C4 position of the isoquinoline ring is a versatile handle for further derivatization. Standard amine chemistry can be applied to introduce a wide variety of functional groups.

Acylation: The 4-amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides.

Alkylation: N-alkylation can be achieved through reactions with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing mono-alkylated products.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, can be employed to form C-N bonds, allowing for the introduction of various aryl or heteroaryl substituents onto the amino group.

Modifications of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally inert to many chemical transformations due to the strength of the carbon-fluorine bonds. tcichemicals.commdpi.com Direct modification of the CF₃ group on the aromatic ring is challenging and typically requires harsh reaction conditions that may not be compatible with other functional groups on the isoquinoline core.

Reactions involving the nucleophilic attack on the trifluoromethyl group are rare but can be induced if the aromatic system is sufficiently electron-deficient. acs.org For example, partial hydrolysis to a difluoromethyl group or complete hydrolysis to a carboxylic acid requires extreme conditions, such as concentrated sulfuric acid at high temperatures, which would likely degrade the isoquinoline structure. acs.org Therefore, the trifluoromethyl group is typically installed in its final form via a precursor and is not modified later in the synthetic sequence.

Substitution Reactions on the Isoquinoline Core

Further functionalization of the this compound ring can be achieved through electrophilic or nucleophilic substitution reactions. The regiochemical outcome of these reactions is dictated by the combined electronic effects of the existing substituents.

The 4-amino group is a powerful electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director. vaia.com On the isoquinoline ring of the target molecule, the C5 and C8 positions are activated by the amino group, while the C6 and C8 positions are deactivated by the trifluoromethyl group. The powerful activating effect of the amino group would likely direct incoming electrophiles (e.g., in halogenation or nitration reactions) primarily to the C5 position.

Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly if a leaving group (such as a halogen) is present on the ring. The positions ortho and para to the electron-withdrawing trifluoromethyl group (C6 and C8) are activated towards nucleophilic attack.

| Substituent | Position | Electronic Effect | Directing Influence |

| 4-Amino (-NH₂) | Activating | Ortho, Para | C3, C5 |

| 7-Trifluoromethyl (-CF₃) | Deactivating | Meta | C6, C8 |

Mechanistic Insights into this compound Synthesis

The mechanisms for forming the isoquinoline core are well-studied. In the Bischler-Napieralski reaction , the amide oxygen is activated by a Lewis acid (e.g., POCl₃). This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide carbon. Subsequent dehydration and elimination lead to the 3,4-dihydroisoquinoline product. A key intermediate in this process is often a nitrilium ion. wikipedia.orgorganic-chemistry.orgnrochemistry.com

For rhodium(III)-catalyzed C-H activation/annulation reactions , the mechanism typically begins with the coordination of a directing group (e.g., the nitrogen of an oxime or imidate) to the rhodium center. researchgate.net This is followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. Subsequently, the coordinated alkyne undergoes migratory insertion into the Rh-C bond. The final step is reductive elimination, which closes the isoquinoline ring and regenerates the active Rh(III) catalyst. acs.orgresearchgate.net

The introduction of the 4-amino group via nucleophilic aromatic substitution (SNAr) on a 4-chloro-7-(trifluoromethyl)isoquinoline proceeds through a two-step addition-elimination mechanism. nih.gov The amine nucleophile attacks the electron-deficient C4 position, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the ring nitrogen. In the final step, the chloride leaving group is expelled, and the aromaticity of the ring is restored to yield the 4-amino-substituted product. nih.govwikipedia.org

Proposed Reaction Pathways and Intermediates

The construction of the this compound framework can be approached through several strategic pathways, each involving distinct intermediates. These routes are broadly categorized into those that build the heterocyclic ring system from acyclic precursors and those that modify an existing isoquinoline core.

One plausible approach adapts classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, by using precursors bearing the trifluoromethyl group. quimicaorganica.org For instance, a Bischler-Napieralski-type synthesis could commence with a phenethylamine (B48288) derivative, such as 2-(3-(trifluoromethyl)phenyl)ethan-1-amine. Acylation of this amine followed by cyclodehydration using an agent like phosphorus pentoxide would yield a dihydroisoquinoline intermediate. Subsequent aromatization would lead to 7-(trifluoromethyl)isoquinoline, which would then require the introduction of the amino group at the C4 position. This final step could be achieved through nitration followed by reduction, or via a C4-halogenated intermediate and subsequent nucleophilic aromatic substitution.

Modern synthetic methods often rely on transition-metal-catalyzed annulation reactions. A rhodium(III)-catalyzed C-H activation/annulation pathway, for example, could involve the reaction of a benzamide (B126) or a related derivative with an alkyne. organic-chemistry.org An appropriately substituted benzamide bearing a trifluoromethyl group could react with a suitable alkyne to construct the pyridine (B92270) ring of the isoquinoline system in a single step.

A highly relevant pathway is suggested by the catalyst-free synthesis of analogous 2,4-disubstituted 7-aminoquinolines. nih.gov This method involves the condensation of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group directs the cyclization to yield a single regioisomer. nih.gov Adapting this to isoquinoline synthesis would involve a different set of starting materials, but the principle of using a trifluoromethyl group to control regioselectivity in a condensation-cyclization reaction is a key strategic insight.

Another viable strategy involves the late-stage functionalization of a pre-existing isoquinoline. This route would start with 7-(trifluoromethyl)isoquinoline. Introduction of the 4-amino group can be challenging. One pathway proceeds through an intermediate such as 4-bromo-7-(trifluoromethyl)isoquinoline. This bromo-derivative could potentially be synthesized from 7-(trifluoromethyl)isoquinolin-4-ol. The subsequent substitution of the bromine with an amine, often using palladium-catalyzed Buchwald-Hartwig amination, would yield the final product. A similar approach has been demonstrated for the synthesis of other C4-substituted isoquinolines starting from 4-bromoisoquinoline. nih.gov

Proposed Intermediates in Synthetic Pathways

| Pathway | Key Starting Materials | Key Intermediates | Final Step |

|---|---|---|---|

| Bischler-Napieralski Adaptation | 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine, Acyl chloride | N-Acyl-2-(3-(trifluoromethyl)phenyl)ethan-1-amine, 3,4-Dihydroisoquinoline derivative | Aromatization & Amination |

| Transition-Metal Catalysis | 3-(Trifluoromethyl)benzamide, Alkyne | Metallacycle intermediate | Reductive Elimination/Aromatization |

| Late-Stage Functionalization | 7-(Trifluoromethyl)isoquinoline | 4-Bromo-7-(trifluoromethyl)isoquinoline | Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination |

Catalytic Cycles and Reaction Kinetics

Transition-metal catalysis is central to many modern strategies for constructing substituted isoquinolines and isoquinolones. organic-chemistry.orgorganic-chemistry.org Catalysts based on rhodium, palladium, ruthenium, and copper are frequently employed to facilitate C-H activation, annulation, and cross-coupling reactions that form the core of these molecules. organic-chemistry.orgmdpi.com

A representative catalytic cycle is the Rh(III)-catalyzed synthesis of isoquinolones from N-alkoxybenzamides and alkynes. While not producing an aminoisoquinoline directly, it illustrates the fundamental steps. The cycle is believed to initiate with C-H activation of the benzamide ortho to the directing group, forming a five-membered rhodacycle intermediate. This is often the rate-determining step. Subsequently, coordination and migratory insertion of the alkyne into the Rh-C bond occurs, expanding the metallacycle. The cycle is completed by reductive elimination and protodemetalation, which forms the isoquinolone product and regenerates the active Rh(III) catalyst.

In the context of synthesizing this compound, a palladium-catalyzed cycle is highly relevant for late-stage functionalization, specifically for the Buchwald-Hartwig amination of a 4-halo-7-(trifluoromethyl)isoquinoline intermediate. This cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-halo-7-(trifluoromethyl)isoquinoline) to form a Pd(II) complex.

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form an amido complex.

Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the Pd(0) catalyst.

The reaction kinetics are significantly influenced by the electronic properties of the substituents. The trifluoromethyl group (CF₃) is a potent electron-withdrawing group. In pathways involving electrophilic aromatic substitution, the CF₃ group deactivates the benzene (B151609) ring, potentially slowing the reaction and requiring harsher conditions. Conversely, in C-H activation steps, its inductive effect can increase the acidity of aromatic protons, which may facilitate metallation at an ortho position. In late-stage amination, the electron-withdrawing CF₃ group would activate the 4-halo position toward nucleophilic attack, potentially accelerating the oxidative addition step in a palladium-catalyzed cycle.

Overview of Catalytic Systems for Isoquinoline Synthesis

| Catalyst System | Reaction Type | Role of Catalyst | Functional Group Tolerance | Reference |

|---|---|---|---|---|

| Rh(III) / Cp Ligands* | C-H Activation / Annulation | Facilitates C-H cleavage and alkyne insertion | Generally good, sensitive to strong coordinating groups | organic-chemistry.orgorganic-chemistry.org |

| Pd(OAc)₂ / Ligands (e.g., BINAP) | Buchwald-Hartwig Amination | Catalyzes C-N bond formation | Excellent, tolerates a wide range of functional groups | nih.gov |

| Ru(II) / PCy₃ Ligands | C-H Functionalization / Annulation | Directs C-H activation via a coordinating group | Good, compatible with various directing groups | organic-chemistry.org |

| Cu(I) salts | Tandem Cyclization | Mediates multi-component reactions and N-atom transfer | Tolerates various functional groups on reactants | organic-chemistry.org |

Stereochemical Control in Synthetic Approaches

The parent molecule, this compound, is achiral and therefore does not require stereochemical control for its direct synthesis. However, stereochemistry becomes a critical consideration in the synthesis of its derivatives, particularly those that may have applications as chiral ligands or pharmacologically active agents. Chiral centers can be introduced at various positions, most commonly at C1 or C3 of the isoquinoline ring or on a side chain attached to the 4-amino group.

Achieving stereochemical control in the synthesis of isoquinoline derivatives can be accomplished through several established strategies:

Use of Chiral Substrates: A straightforward method involves starting with a chiral precursor. For example, a Pictet-Spengler reaction using a chiral phenethylamine derivative would establish a stereocenter at the C1 position of the resulting tetrahydroisoquinoline, which could then be further elaborated.

Chiral Auxiliaries: A temporary chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been widely used in the asymmetric synthesis of isoquinoline alkaloids. acs.org

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For isoquinoline synthesis, enantioselective C-H activation has emerged as a powerful tool. Transition-metal catalysts, such as rhodium or iridium, complexed with chiral ligands (e.g., chiral cyclopentadienyl (B1206354) ligands) can effectively control the stereochemistry of annulation reactions, leading to chiral isoquinolones or isoquinolines. researchgate.net

Diastereoselective Reactions: If a chiral center already exists in a synthetic intermediate, a subsequent reaction can be controlled to favor the formation of one diastereomer over another. This is a common strategy in the synthesis of complex natural products containing the isoquinoline motif. researchgate.net

For derivatives of this compound, an asymmetric synthesis could be envisioned to produce a chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline. This could involve an asymmetric reduction of a dihydroisoquinoline intermediate or a stereoselective addition of a nucleophile to an iminium ion intermediate, guided by a chiral catalyst. These methods provide access to enantiomerically pure derivatives for further investigation. acs.org

Advanced Structural Characterization and Elucidation of 7 Trifluoromethyl Isoquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique that provides detailed information about the atomic arrangement within a molecule.

¹H NMR Spectroscopic Analysis of Proton Environments

A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and coupling constants (J). This information is crucial for determining the connectivity of protons within the isoquinoline (B145761) ring system and the relative positions of the amine and trifluoromethyl groups. Without experimental data, a table of expected chemical shifts and coupling constants cannot be generated.

¹³C NMR Spectroscopic Analysis of Carbon Skeletons

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in 7-(Trifluoromethyl)isoquinolin-4-amine would produce a distinct signal, with its chemical shift indicating its electronic environment. The characteristic quartet signal for the trifluoromethyl carbon would be a key feature. A data table of carbon chemical shifts remains unavailable.

¹⁹F NMR Spectroscopic Analysis of the Trifluoromethyl Group

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. nih.gov For this compound, a singlet would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be indicative of the electronic effects of the isoquinoline ring on the CF₃ group. Specific experimental values are not documented.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for confirming the placement of substituents on the isoquinoline core.

Detailed analysis of these correlations is not possible without the actual spectral data.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint."

Infrared (IR) Spectroscopic Investigations

An IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations would include N-H stretching and bending for the amine group, C-F stretching for the trifluoromethyl group, and C=C and C=N stretching for the aromatic isoquinoline core. A data table of specific vibrational frequencies cannot be compiled without experimental results.

Raman Spectroscopic Analysis

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, offering a unique fingerprint of a compound's structure. For this compound, a Raman spectrum would reveal characteristic vibrational modes of the isoquinoline core, the trifluoromethyl (-CF3) group, and the amine (-NH2) group.

Key vibrational modes expected in the Raman spectrum would include:

Isoquinoline Ring Vibrations: The stretching and bending vibrations of the C-C and C-N bonds within the fused aromatic rings typically appear in the 1300-1650 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations would be observed at lower wavenumbers.

Trifluoromethyl Group Vibrations: The -CF3 group has strong, characteristic vibrations. The symmetric and asymmetric stretching modes are typically found in the 1100-1300 cm⁻¹ range. Bending and rocking modes would appear at lower frequencies.

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group would be visible in the 3300-3500 cm⁻¹ region. The NH₂ scissoring (bending) mode is expected around 1600 cm⁻¹.

A hypothetical table of the principal Raman shifts for this compound is presented below, based on data from analogous compounds. researchgate.net

Hypothetical Raman Spectroscopic Data

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450 | N-H Asymmetric Stretch |

| ~3350 | N-H Symmetric Stretch |

| ~3080 | Aromatic C-H Stretch |

| ~1620 | NH₂ Scissoring / C=C Ring Stretch |

| ~1580 | C=C Aromatic Ring Stretch |

| ~1350 | C-N Stretch |

| ~1280 | C-F Asymmetric Stretch |

| ~1150 | C-F Symmetric Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₀H₇F₃N₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass. This high level of accuracy is essential for confirming the identity of the synthesized compound.

Expected High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₇F₃N₂ |

| Monoisotopic Mass | 212.0561 u |

The measured m/z value in an HRMS experiment is typically expected to be within a few parts per million (ppm) of the calculated value, confirming the elemental formula.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the compound's structure and connectivity.

For this compound, key fragmentation pathways would likely involve:

Loss of HCN: A common fragmentation pathway for nitrogen-containing aromatic rings.

Loss of HF or CF₂: Fragmentation of the trifluoromethyl group can occur through the loss of hydrogen fluoride (B91410) (if a rearrangement occurs) or a difluorocarbene radical.

Loss of NH₃: The amine group could be eliminated as ammonia.

Ring Cleavage: Fragmentation of the isoquinoline ring system itself.

A table of plausible product ions and their corresponding neutral losses is provided below.

Hypothetical Tandem Mass Spectrometry Fragmentation Data

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

|---|---|---|---|

| 213.0639 | 186.0560 | 27.0079 (HCN) | Loss of hydrogen cyanide from the pyridine (B92270) ring |

| 213.0639 | 193.0533 | 20.0106 (HF) | Loss of hydrogen fluoride after rearrangement |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions of this compound.

A successful single-crystal X-ray diffraction experiment would yield a detailed structural model of the molecule. This includes the determination of the crystal system, space group, and unit cell dimensions. The data would confirm the connectivity of the atoms and the planarity of the isoquinoline ring system. While no experimental data exists for this specific compound, related structures like 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one have been characterized, providing a reference for the type of crystallographic data that would be obtained. nih.gov

Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.7 |

| b (Å) | ~10.1 |

| c (Å) | ~11.6 |

| β (°) | ~95.7 |

| Volume (ų) | ~1012 |

The crystallographic data would allow for a detailed conformational analysis. Key aspects would include:

Planarity: The isoquinoline ring system is expected to be largely planar.

Torsion Angles: The torsion angles involving the amine and trifluoromethyl substituents relative to the isoquinoline ring would be precisely determined.

Intermolecular Interactions: The analysis would reveal hydrogen bonding patterns involving the amine group (N-H···N interactions) and potentially weak interactions involving the fluorine atoms (C-H···F interactions), which dictate the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Investigations of 7 Trifluoromethyl Isoquinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 7-(Trifluoromethyl)isoquinolin-4-amine, these methods elucidate its electronic structure and reactivity patterns, which are governed by the arrangement of electrons and the shape of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. nih.gov By optimizing the molecular geometry, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed in the gas phase to represent the molecule in an isolated state. researchgate.net

For this compound, a DFT study using a common functional like B3LYP with a basis set such as 6-311++G(d,p) would yield the most stable conformation. The trifluoromethyl group (-CF₃) and the amine group (-NH₂) significantly influence the geometry of the isoquinoline (B145761) core. The calculations would provide precise measurements of the C-N, C-C, C-F, and C-H bond lengths, as well as the angles within the fused ring system and the substituent groups. This optimized structure is the foundation for all further computational analyses.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C4-N (amine) | 1.38 |

| Bond Length | C7-C (CF3) | 1.51 |

| Bond Length | C-F (average) | 1.35 |

| Bond Angle | C3-C4-C4a | 119.5 |

| Bond Angle | C6-C7-C8 | 121.0 |

| Dihedral Angle | H-N-C4-C3 | 0.0 |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.orgthaiscience.info

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For this compound, the electron-donating amine group and the electron-withdrawing trifluoromethyl group would significantly influence the energies and spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich amine group and the isoquinoline ring, while the LUMO may have significant contributions from the trifluoromethyl group and the heterocyclic ring. nih.gov This analysis helps in predicting how the molecule will interact with other reagents.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.65 | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity sites within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). dergipark.org.trnih.gov

In the MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the nitrogen atom of the amine group and the highly electronegative fluorine atoms of the trifluoromethyl group. These are the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amine group and certain regions of the aromatic ring would exhibit positive potential (blue), indicating sites for nucleophilic interactions. thaiscience.info The MEP map provides a comprehensive picture of the molecule's reactive surface.

Computational Spectroscopy for Spectral Prediction and Assignment

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings, assign spectral peaks to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nmrdb.org These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular structure.

For this compound, simulated NMR spectra would predict distinct chemical shifts for the protons and carbons of the isoquinoline core, the amine group, and the trifluoromethyl group. The aromatic protons would appear in the downfield region, with their specific shifts influenced by the positions of the amine and trifluoromethyl substituents. The ¹³C spectrum would show characteristic signals for the quaternary carbons and the carbon of the CF₃ group. Comparing these predicted shifts with experimental data helps to confirm the molecular structure. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1-H | 1 | 8.50 | 152.1 |

| C3-H | 3 | 7.10 | 109.8 |

| C5-H | 5 | 7.80 | 128.5 |

| C6-H | 6 | 7.65 | 125.3 |

| C8-H | 8 | 8.10 | 122.0 |

| NH₂ | 4 | 5.50 | - |

| CF₃ | 7 | - | 124.5 (q) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. researchgate.net These calculated frequencies can be used to simulate the IR and Raman spectra.

For this compound, the calculated vibrational spectrum would show characteristic frequencies for various functional groups. These include the N-H stretching vibrations of the amine group (typically around 3300-3500 cm⁻¹), the C-F stretching modes of the trifluoromethyl group (around 1100-1300 cm⁻¹), and the C=C and C=N stretching vibrations of the isoquinoline ring (around 1400-1600 cm⁻¹). scirp.org Due to approximations in the theoretical models, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net This correlation allows for a detailed and confident assignment of the observed spectral bands.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450 | ν(N-H) asym | Asymmetric N-H stretch |

| 3360 | ν(N-H) sym | Symmetric N-H stretch |

| 3080 | ν(C-H) | Aromatic C-H stretch |

| 1620 | δ(N-H) | N-H scissoring |

| 1580 | ν(C=C/C=N) | Aromatic ring stretching |

| 1280 | ν(C-F) asym | Asymmetric C-F stretch |

| 1150 | ν(C-F) sym | Symmetric C-F stretch |

Mechanistic Investigations through Computational Modeling

Computational modeling is an essential tool for elucidating the complex mechanisms of chemical reactions. By mapping out the potential energy surfaces of reaction pathways, chemists can identify transition states and intermediates, providing a detailed picture of how transformations occur at a molecular level.

The synthesis of substituted isoquinolines can proceed through various routes, such as the Bischler-Napieralski or Pictet-Spengler reactions. pharmaguideline.comwikipedia.org Density Functional Theory (DFT) is a commonly employed method to investigate the mechanisms of such reactions. rsc.orgnih.gov For the synthesis of this compound, transition state analysis would be pivotal in understanding the key bond-forming and bond-breaking steps.

Theoretical calculations can be used to locate and characterize the geometry of transition states, which represent the highest energy point along a reaction coordinate. The vibrational frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical synthetic step, such as an intramolecular cyclization to form the isoquinoline core, DFT calculations could provide the activation energy (Ea) and the geometry of the transition state. This information is critical for optimizing reaction conditions to favor the desired product.

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step This table presents hypothetical data for the cyclization step in the formation of the this compound precursor.

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (Ea) | 25.4 kcal/mol | DFT (B3LYP/6-31G) |

| Imaginary Frequency | -350 cm-1 | DFT (B3LYP/6-31G) |

| Key Bond Distance (forming) | 2.1 Å | DFT (B3LYP/6-31G*) |

Computational studies on related heterocyclic syntheses have demonstrated the utility of this approach in rationalizing experimental outcomes. researchgate.netpku.edu.cn For this compound, a theoretical investigation would likely involve mapping the energy landscape of its formation, providing a quantitative basis for reaction optimization.

Table 2: Hypothetical Energetic Profile for a Two-Step Synthesis This table illustrates a hypothetical energetic profile for the formation of a substituted isoquinoline.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +22.1 |

| Intermediate | -5.7 |

| Transition State 2 | +15.3 |

| Product | -18.9 |

Molecular Dynamics and Conformational Studies

While quantum mechanical calculations provide detailed information about electronic structure and reactivity, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. These simulations are particularly useful for exploring conformational landscapes and the effects of the solvent environment.

Computational methods, such as potential energy surface scans, can be used to explore the rotational barriers and identify low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is important as it can affect the molecule's intermolecular interactions and biological activity. Studies on other substituted heterocycles have shown the importance of such conformational preferences. nih.govacs.orgresearchgate.net

Table 3: Hypothetical Relative Energies of Amine Group Rotamers This table shows hypothetical relative energies for different rotational positions of the amino group relative to the isoquinoline ring.

| Dihedral Angle (H-N-C4-C3) | Relative Energy (kcal/mol) |

|---|---|

| 0° (eclipsed) | 2.5 |

| 60° | 0.8 |

| 90° (staggered) | 0.0 |

The behavior of a molecule can be significantly influenced by its solvent environment. Solvation effects can alter conformational equilibria, reaction rates, and spectroscopic properties. Molecular dynamics simulations explicitly including solvent molecules, or implicit solvation models, can be used to study these effects. nih.gov

Applications in Chemical Research and Development

Role in Medicinal Chemistry Research (as a Scaffold and Research Tool)

The unique combination of the isoquinoline (B145761) core, a primary amine at the 4-position, and a trifluoromethyl group at the 7-position underpins the utility of 7-(Trifluoromethyl)isoquinolin-4-amine in medicinal chemistry. This structure serves as a foundational scaffold for the development of novel therapeutic agents and as a tool for probing biological systems.

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular core capable of binding to a variety of biological targets. nih.gov The design of drugs based on this scaffold is guided by several key principles. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the aromatic system allows for various substitutions to modulate properties like solubility, binding affinity, and metabolic stability. researchgate.net

The incorporation of a trifluoromethyl (-CF3) group is a critical design strategy in modern drug discovery. hovione.com This group offers several advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes, which can increase a drug candidate's half-life. mdpi.com

Increased Lipophilicity: The -CF3 group significantly enhances the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach its biological target. researchgate.netrsc.org

Binding Interactions: The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing moiety. This can alter the electronic properties of the isoquinoline ring, influencing how the molecule binds to target proteins and enhancing binding affinity. researchgate.netmdpi.com

Therefore, using this compound as a starting point provides chemists with a scaffold that is already primed with desirable drug-like properties, serving as a robust foundation for further chemical modification and optimization. mdpi.comrsc.org

While direct studies on this compound are limited, research on closely related analogs demonstrates the scaffold's potential for potent and selective interactions with biological targets. In vitro assays, which are experiments conducted outside of a living organism, are crucial for determining a compound's affinity for enzymes and receptors.

For instance, a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were evaluated as inhibitors of the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in adrenaline synthesis. These studies found that trifluoromethylated isoquinolines could selectively inhibit PNMT with high affinity, while showing reduced affinity for other receptors like the α2-adrenoceptor. nih.gov Similarly, derivatives of 2-(trifluoromethyl)quinolin-4-amine (B175998) (a structural isomer) have been identified as potent inhibitors of microtubule polymerization, a key target in cancer therapy. nih.govresearchgate.net These compounds demonstrated significant cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net

The data from these in vitro studies highlight the capacity of the trifluoromethyl-isoquinoline scaffold to generate potent and selective inhibitors for diverse biological targets.

| Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines | Phenylethanolamine N-methyltransferase (PNMT) | Good affinity and high selectivity. Compound 16 showed a PNMT Ki of 0.52 µM and a selectivity >1900-fold over the α2-adrenoceptor. | nih.gov |

| 2-(Trifluoromethyl)quinolin-4-amine Derivatives | Tubulin Polymerization | Potent anti-proliferative activity. Compound 5e had IC50 values of 0.49 µM (PC3), 0.08 µM (K562), and 0.01 µM (HeLa). | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific changes to a molecule's structure affect its biological activity. For the trifluoromethyl-isoquinoline scaffold, SAR studies have provided critical insights for optimizing inhibitors.

Key findings from studies on related compounds include:

Role of the Trifluoromethyl Group: In the study of PNMT inhibitors, the presence of the 3-trifluoromethyl moiety was found to be crucial for selectivity. It decreased the basicity of the amine and introduced steric bulk that significantly reduced binding to the α2-adrenoceptor, thereby making the compounds more selective for PNMT. nih.gov

Substitution at the Amine Group: For 2-(trifluoromethyl)quinolin-4-amine derivatives targeting tubulin, modifications at the 4-amino position were critical for potency. Attaching different substituted phenyl rings to this position led to a wide range of cytotoxic activities, allowing researchers to identify the optimal substituents for inhibiting cancer cell growth. nih.gov

Substitution on the Heterocyclic Core: Studies on other heterocyclic systems, such as harmine, show that substitutions at positions equivalent to the 7-position of isoquinoline can have a significant impact on kinase inhibition. nih.gov While some substitutions can enhance activity through favorable interactions with hydrophobic pockets in the target protein, others, like carboxylic acid groups, can abolish activity. nih.gov This underscores the importance of carefully selecting substituents at the 7-position of the isoquinoline ring to achieve desired biological effects.

These SAR studies provide a roadmap for medicinal chemists, guiding the rational design of more potent and selective drug candidates based on the this compound scaffold.

| Structural Modification | Observation | Implication for Design | Reference |

|---|---|---|---|

| Placement of -CF3 group on the isoquinoline ring | Introduces steric hindrance and alters basicity of the amine. | Crucial for achieving selectivity against off-targets (e.g., α2-adrenoceptor vs. PNMT). | nih.gov |

| Substitution on the 4-amino group | Different aryl groups attached to the amine significantly alter anti-proliferative potency. | Allows for fine-tuning of activity against specific targets like tubulin. | nih.govresearchgate.net |

| Substitution at the 7-position of the ring system | Hydrophobic substituents can enhance binding, while charged groups can abolish it. | The 7-position is a key site for modification to modulate target engagement. | nih.gov |

Aminoquinoline and aminoisoquinoline derivatives are widely used as core structures for fluorescent probes and chemical sensors due to their inherent photophysical properties. nih.gov The fluorescence of these compounds can be highly sensitive to their local environment, making them ideal for detecting specific ions or changes in pH. nih.govmdpi.com

The operating principle often involves a change in fluorescence intensity or a shift in wavelength upon binding to a target analyte. For example, 8-amidoquinoline derivatives have been extensively developed as fluorescent sensors for zinc ions (Zn²⁺), which are important in biological systems. nih.govresearchgate.net The nitrogen atoms in the quinoline ring and the attached amino group can coordinate with the metal ion, altering the electronic state of the fluorophore and leading to a detectable change in fluorescence. nih.gov Similarly, aminoquinoline-based probes have been designed to respond to changes in acidity, allowing for the imaging of pH in living cells. nih.gov

The this compound scaffold is a promising candidate for developing new sensors. The electron-withdrawing nature of the -CF3 group can be used to tune the photophysical properties of the isoquinoline fluorophore, potentially leading to sensors with improved sensitivity, selectivity, or different wavelength characteristics. mdpi.com A sensor based on a trifluoroacetyl-protected aminoquinoline has been successfully developed for the selective detection of iron ions (Fe³⁺), demonstrating the viability of this approach. mdpi.com

Contributions to Agrochemical Research

The same physicochemical properties that make trifluoromethylated heterocycles valuable in medicine also make them highly effective in agriculture. rsc.org The trifluoromethyl group is a common feature in modern pesticides, found in approximately 40% of fluorinated agrochemicals. rsc.org

The development of new agrochemicals is driven by the need for compounds with novel modes of action to combat resistance and improve crop safety. The isoquinoline scaffold has already proven its utility in this area. For example, the compound quinofumelin, which is based on an isoquinoline-quinoline structure, is a novel fungicide effective against significant plant pathogens like rice blast and gray mold. nih.gov

Given the established success of both the isoquinoline scaffold and the trifluoromethyl group in agrochemical discovery, the this compound structure represents a logical and promising scaffold for exploration. rsc.orgnih.gov Its features could contribute to the development of novel herbicides, fungicides, or insecticides with enhanced potency, better plant uptake, and improved stability in the field, addressing ongoing challenges in global food production. rsc.orgresearchgate.net

Utility in Materials Science

The unique electronic characteristics of this compound make it a promising building block for the synthesis of advanced organic electronic materials. chemimpex.com The development of organic semiconductors is crucial for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

A significant challenge in this field is the creation of stable n-type organic semiconductors, which transport negative charge (electrons). The deliberate incorporation of strong electron-withdrawing groups is a key strategy for designing such materials. researchgate.net The trifluoromethyl group on the isoquinoline core is exceptionally electron-withdrawing, which can lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level. researchgate.net This property is essential for facilitating electron injection and transport, which are characteristic features of n-type materials.

When incorporated into larger π-conjugated systems, such as polymers or complex polycyclic molecules, the this compound unit can impart the desired electron-deficient nature to the final material. researchgate.netresearchgate.net Researchers can thereby tailor the electronic properties of new materials for specific applications in organic electronics.

Quinoline and isoquinoline derivatives containing both an electron-donating group (like an amino group) and a strong electron-withdrawing group (like a trifluoromethyl group) often exhibit significant fluorescent properties. nih.gov This is attributed to an intramolecular charge transfer (ICT) phenomenon. In this compound, the amino group at the 4-position serves as an electron donor, while the trifluoromethyl group at the 7-position acts as a potent electron acceptor.

Upon excitation with light, an electron is effectively transferred from the amino group to the trifluoromethyl-substituted part of the molecule, creating an excited state with a large dipole moment. nih.gov This ICT process is responsible for several useful photophysical properties:

Large Stokes Shift: The emission of light occurs at a significantly longer wavelength than the absorption, which is advantageous in fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratio. nih.gov

Solvatochromism: The emission wavelength is often highly sensitive to the polarity of the surrounding solvent, making such compounds potentially useful as environmental sensors or probes. nih.gov

These properties make this compound and its derivatives attractive candidates for development as fluorescent probes for biological imaging or as active components in fluorescent dyes and markers. nih.gov

Table 2: Photophysical Properties Arising from Intramolecular Charge Transfer (ICT)

| Property | Description | Potential Application |

|---|---|---|

| Strong Fluorescence | Efficient emission of light upon absorption of photons. | Fluorescent dyes, bio-imaging probes. nih.gov |

| Large Stokes Shift | Significant separation between absorption and emission maxima. | High-contrast imaging, multiplex assays. nih.gov |

| Solvatochromism | Emission color changes with solvent polarity. | Polarity sensors, environmental probes. nih.gov |

As a Versatile Synthetic Building Block

This compound is a valuable intermediate for the construction of more complex molecular architectures. As a "building block," it provides a pre-functionalized isoquinoline core that can be elaborated into larger, polycyclic systems. fluorochem.co.uk The primary amine at the 4-position and the reactive positions on the aromatic rings can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthetic chemists can utilize this compound in cyclization and condensation reactions to fuse additional rings onto the isoquinoline framework. The trifluoromethyl group is generally robust and stable under a wide range of reaction conditions, ensuring it remains intact throughout multi-step synthetic sequences. This allows for the creation of novel and complex heterocyclic structures that retain the beneficial properties conferred by the CF3 group.

In modern chemical research, particularly in drug discovery and materials science, the generation of chemical libraries containing a multitude of related but structurally distinct compounds is essential for high-throughput screening. This compound is an ideal precursor for creating such diversified libraries. fluorochem.co.uk

The primary amine group is a key functional handle that allows for a wide array of chemical modifications. nih.gov Through well-established reactions, a vast number of different substituents (R-groups) can be appended to the nitrogen atom. This process, known as parallel synthesis, can rapidly generate a large library of N-substituted-7-(trifluoromethyl)isoquinolin-4-amine derivatives. These libraries can then be screened for desired biological activities or material properties, accelerating the discovery process. enamine.net

Table 3: Representative Reactions for Library Diversification at the 4-Amino Position

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |

| Buchwald-Hartwig Coupling | Aryl halides | Diaryl Amine |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Trifluoromethylated Isoquinolines

Recent advancements, however, are paving the way for more elegant and efficient synthetic strategies. One promising area is the use of radical trifluoromethylation. nih.gov For instance, the use of Togni's reagent as a CF3 radical precursor has been shown to be effective in the synthesis of 1-trifluoromethylated isoquinolines from readily available starting materials. nih.gov This approach often proceeds under mild, transition-metal-free conditions, making it an attractive option for the synthesis of complex molecules. nih.gov

Photoredox catalysis is another emerging methodology that has shown great promise in the trifluoromethylation of various organic molecules, including isoquinolines. orientjchem.org This technique utilizes visible light to initiate radical reactions, often with high efficiency and selectivity. The development of novel photocatalysts and trifluoromethylating agents is an active area of research that is expected to yield even more versatile and practical methods for the synthesis of trifluoromethylated isoquinolines. orientjchem.org

| Reagent/Method | Description | Key Advantages |

| Togni's Reagent | A hypervalent iodine compound used as a source of electrophilic CF3 radicals. | Mild reaction conditions, broad functional group tolerance, commercially available. |

| Umemoto's Reagent | An electrophilic trifluoromethylating agent. | Effective for the trifluoromethylation of a wide range of substrates. |

| Langlois' Reagent (CF3SO2Na) | A source of nucleophilic CF3 radicals. | Can be used in various trifluoromethylation reactions, including those involving alkenes and vinyl azides. orientjchem.org |

| Photoredox Catalysis | Utilizes visible light to initiate radical trifluoromethylation reactions. | Mild reaction conditions, high efficiency and selectivity, environmentally friendly. orientjchem.org |

Advanced Computational Approaches for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net In the context of trifluoromethylated isoquinolines, computational approaches can be used to predict the physicochemical properties, biological activity, and spectroscopic characteristics of novel compounds before they are synthesized in the lab. researchgate.nettandfonline.com

Density functional theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, molecular geometry, and reactivity of these molecules. researchgate.net This information can be used to rationalize experimental observations and to guide the design of new compounds with improved properties. Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. researchgate.nettandfonline.com These techniques can be used to predict the binding affinity and mode of action of potential drug candidates, thereby accelerating the drug discovery process. researchgate.net

Quantitative structure-activity relationship (QSAR) models are another important computational tool that can be used to predict the biological activity of a series of related compounds based on their chemical structure. frontiersin.org By identifying the key structural features that are responsible for a particular biological activity, QSAR models can be used to design new compounds with enhanced potency and selectivity. frontiersin.org

Exploration of Novel Applications in Niche Chemical Fields

While the primary focus of research on trifluoromethylated isoquinolines has been in the areas of medicinal and agrochemical chemistry, there is a growing interest in exploring their potential applications in other niche chemical fields. For instance, the unique photophysical properties of some isoquinoline (B145761) derivatives make them promising candidates for use as fluorescent probes and sensors. The introduction of a trifluoromethyl group can further modulate these properties, leading to the development of novel probes with enhanced sensitivity and selectivity.

In materials science, the incorporation of trifluoromethylated isoquinolines into polymers and other advanced materials could lead to the development of new materials with improved thermal stability, chemical resistance, and optical properties. The strong electron-withdrawing nature of the trifluoromethyl group can also be exploited to tune the electronic properties of organic semiconductors and other functional materials.

Development of Sustainable Synthesis Routes

The development of sustainable and environmentally friendly synthetic methods is a major challenge in modern chemistry. rsc.org In the context of trifluoromethylated isoquinolines, this means developing methods that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate minimal waste. rsc.org

One promising approach is the use of flow chemistry, which involves carrying out chemical reactions in a continuous-flow reactor rather than in a traditional batch reactor. acs.org Flow chemistry offers a number of advantages over batch chemistry, including improved heat and mass transfer, better reaction control, and enhanced safety. acs.org The development of continuous-flow methods for the synthesis of trifluoromethylated isoquinolines could lead to more efficient, scalable, and sustainable manufacturing processes. acs.org

The use of greener solvents, such as water, ethanol, and supercritical carbon dioxide, is another important aspect of sustainable synthesis. The development of synthetic methods that can be carried out in these solvents would significantly reduce the environmental impact of trifluoromethylated isoquinoline synthesis.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical discovery. mdpi.comijsrst.com These technologies can be used to analyze large datasets of chemical information, identify patterns and trends, and make predictions about the properties and activities of new molecules. nih.govimgroupofresearchers.com

In the context of trifluoromethylated isoquinolines, AI and ML could be used to:

Predict the outcome of chemical reactions: ML models can be trained on existing reaction data to predict the yield, selectivity, and optimal conditions for new reactions. mdpi.com

Design new molecules with desired properties: Generative models can be used to design novel molecules with specific physicochemical and biological properties. nih.gov